TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE
Overview
Description
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE is an organophosphorus compound with the chemical formula C12H33PSi3. It is a colorless liquid that is highly reactive and ignites spontaneously in air. This compound is known for its strong Si-P bonds and its ability to act as a ligand in various chemical reactions .
Preparation Methods
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE is typically synthesized through a two-step process:
Formation of Trimethylsilylmethyl Lithium: This is achieved by reacting trimethylchlorosilane with an alkyl lithium compound.
Phosphination: The resulting trimethylsilylmethyl lithium is then reacted with phosphorus trichloride to produce tris((trimethylsilylmethyl))phosphine.
Chemical Reactions Analysis
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce phosphine and trimethylsilanol.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Reacts with acyl chlorides to form phosphaalkynes.
Common reagents used in these reactions include water, acyl chlorides, and oxidizing agents. The major products formed from these reactions are phosphine, trimethylsilanol, and phosphaalkynes .
Scientific Research Applications
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of tris((trimethylsilylmethyl))phosphine involves its ability to donate electrons through its phosphorus atom, making it a strong nucleophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of phosphine-metal complexes and the stabilization of reactive intermediates .
Comparison with Similar Compounds
TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE can be compared to other similar compounds such as tris(trimethylsilyl)phosphine and tris(dimethylsilyl)phosphine. While all these compounds contain silicon and phosphorus, tris((trimethylsilylmethyl))phosphine is unique due to its specific reactivity and stability. Similar compounds include:
Tris(trimethylsilyl)phosphine: Known for its use in the synthesis of metal phosphides.
Tris(dimethylsilyl)phosphine: Used in the preparation of various organophosphorus compounds.
Biological Activity
Tris(trimethylsilylmethyl)phosphine (TTSMP) is a phosphine derivative notable for its unique structural characteristics and potential biological applications. This compound is of interest in various fields, including medicinal chemistry, catalysis, and material science. The biological activity of TTSMP is primarily linked to its interactions with biological macromolecules and its role as a ligand in coordination chemistry.
Chemical Structure and Properties
TTSMP is characterized by three trimethylsilylmethyl groups attached to a phosphorus atom. This configuration provides significant steric hindrance, which influences its reactivity and interactions with biological systems. The presence of the trimethylsilyl groups enhances the compound's solubility in organic solvents, making it suitable for various applications.
Antioxidant Properties
TTSMP exhibits antioxidant properties, which have been explored in several studies. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and the prevention of age-related diseases.
Enzyme Interaction
TTSMP has been investigated for its role as a ligand in enzyme catalysis. Research indicates that TTSMP can stabilize certain enzyme conformations, enhancing their catalytic efficiency. For instance, studies have demonstrated that TTSMP can facilitate the immobilization of glucose isomerase, leading to improved production rates of high fructose corn syrup at elevated temperatures .
DNA Interaction
The interaction of TTSMP with DNA has been studied to evaluate its potential as a chemotherapeutic agent. Preliminary findings suggest that TTSMP can intercalate into DNA, influencing its structure and function. This property may be harnessed for targeted drug delivery systems or as part of novel therapeutic strategies against cancer.
Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various phosphines, TTSMP was found to significantly reduce lipid peroxidation in cellular models. The study measured malondialdehyde levels as an indicator of oxidative damage, demonstrating a dose-dependent protective effect .
Study 2: Enzyme Catalysis
Research focused on the immobilization of glucose isomerase using TTSMP revealed that the enzyme maintained over 90% of its activity after multiple cycles of use. The optimal conditions were determined to be at pH 7.0 and temperatures up to 60°C, showcasing TTSMP's effectiveness as a crosslinker in biocatalytic processes .
Study 3: DNA Binding Affinity
A comparative analysis of TTSMP's binding affinity to calf thymus DNA showed that it competes effectively with other known intercalators. Using spectroscopic techniques, the study quantified the binding constant and suggested potential applications in drug design .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tris(trimethylsilylmethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJYOAWQBBWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33PSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171013 | |
Record name | Tris((trimethylsilylmethyl))phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18077-42-4 | |
Record name | Tris[(trimethylsilyl)methyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18077-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris((trimethylsilylmethyl))phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris((trimethylsilylmethyl))phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[(trimethylsilylmethyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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